REACTION_SMILES
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[CH3:1][SiH:2]([N:3]([Si:4]([CH3:5])([CH3:6])[CH3:7])[CH3:9])[CH3:8].[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[NH3:32].[O:20]=[C:21]1[c:22]2[c:23]([cH:24][cH:25][cH:26][cH:27]2)[S:28](=[O:29])(=[O:30])[NH:31]1.[OH2:44].[S:33](=[O:34])(=[O:35])([OH:36])[OH:37].[c:10]1([S:16](=[O:17])(=[O:18])[NH2:19])[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[NH:3]([Si:4]([CH3:5])([CH3:6])[CH3:7])[S:16]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)(=[O:17])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NS(=O)(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)NS(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |